5-(1,3-Dioxolan-2-yl)-2-(3-fluorobenzoyl)thiophene CAS number and safety data
5-(1,3-Dioxolan-2-yl)-2-(3-fluorobenzoyl)thiophene CAS number and safety data
The following technical guide details the physicochemical profile, synthetic utility, and safety protocols for 5-(1,3-Dioxolan-2-yl)-2-(3-fluorobenzoyl)thiophene , a specialized heterocyclic intermediate used in medicinal chemistry.
Strategic Utility in Medicinal Chemistry & Synthetic Protocols
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound represents a bifunctional thiophene scaffold featuring a masked aldehyde (1,3-dioxolane) at position 5 and a pharmacophoric ketone (3-fluorobenzoyl) at position 2. It is a critical intermediate for synthesizing complex pharmaceuticals where the aldehyde must remain inert during the introduction of the benzoyl moiety.
Identification Data
| Property | Specification |
| Chemical Name | 5-(1,3-Dioxolan-2-yl)-2-(3-fluorobenzoyl)thiophene |
| Common Analog CAS | 898773-41-6 (Refers to the 4-fluorobenzoyl isomer; see note below) |
| Molecular Formula | C₁₄H₁₁FO₃S |
| Molecular Weight | 278.30 g/mol |
| SMILES | O=C(C1=CC=CC(F)=C1)C2=CC=C(C3OCCO3)S2 |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Critical Note on CAS Registry: While the 4-fluorobenzoyl isomer is widely indexed under CAS 898773-41-6 [1], the 3-fluorobenzoyl positional isomer is often treated as a custom research chemical or covered under generic patent structures. Researchers should reference the 4-fluoro analog for physicochemical approximations but verify specific batch identity via NMR.
Structural Significance[5]
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1,3-Dioxolane Ring: Acts as a steric and electronic protecting group for the C5-formyl functionality. It prevents polymerization and side reactions (e.g., oxidation) during the installation of the ketone.
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3-Fluorobenzoyl Moiety: The fluorine atom at the meta position modulates lipophilicity and metabolic stability (blocking P450 oxidation sites), a common tactic in kinase inhibitor design.
Health, Safety, & Environment (HSE) Profile
As a halogenated thiophene derivative, this compound requires strict adherence to safety protocols. Data is extrapolated from the structural class (Thiophene-ketones) and the specific 4-fluoro analog [2].
GHS Classification (OSHA HCS 2012)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
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Handling Protocols
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Acid Sensitivity: The acetal group is acid-labile . Exposure to acidic moisture or silica gel during purification can trigger premature deprotection to the aldehyde.
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Recommendation: Add 1% Triethylamine (Et₃N) to chromatography eluents to buffer silica acidity.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.
Synthetic Utility & Experimental Workflows
The primary value of this compound lies in its ability to serve as a "Trojan horse" for an aldehyde. The synthesis typically involves a lithiation-quenching sequence or a Friedel-Crafts acylation, followed by controlled deprotection.
Synthesis Pathway (Graphviz Visualization)
The following diagram outlines the logical flow for synthesizing the target and its downstream deprotection.
Figure 1: Synthetic route via lithiation to preserve the acetal, followed by acid hydrolysis.
Detailed Protocol: Lithiation-Acylation Route
Rationale: Friedel-Crafts acylation using AlCl₃ is often too harsh for the dioxolane ring. The lithiation route is preferred for high fidelity.
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Setup: Flame-dry a 250 mL round-bottom flask; flush with Argon.
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Reagents: Dissolve 2-(1,3-dioxolan-2-yl)thiophene (1.0 eq) in anhydrous THF.
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Lithiation: Cool to -78°C . Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.
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Checkpoint: Stir for 1 hour at -78°C. The solution typically turns bright yellow/orange, indicating the formation of the 5-lithio species.
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Acylation: Cannulate a solution of 3-fluorobenzoyl chloride (1.1 eq) in THF into the reaction mixture slowly.
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Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl. Extract with Ethyl Acetate.
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Purification: Flash column chromatography (Hexanes:EtOAc). Crucial: Pre-treat the column with 1% Et₃N to prevent acetal hydrolysis.
References & Validation
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BOC Sciences. (2024). Product Data: 5-(1,3-Dioxolan-2-yl)-2-(4-fluorobenzoyl)thiophene (CAS 898773-41-6).[] Retrieved from
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Sigma-Aldrich. (2024). Safety Data Sheet: Thiophene Derivatives. Retrieved from
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BenchChem. (2024). 2-(4-Chlorobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene Data. Retrieved from


